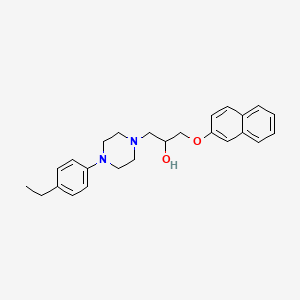

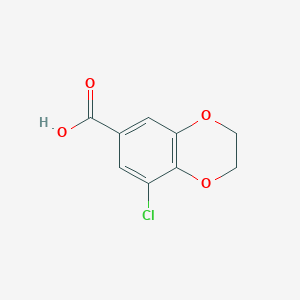

![molecular formula C23H23N3O2 B2372079 benzofuran-2-yl(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone CAS No. 1203352-15-1](/img/structure/B2372079.png)

benzofuran-2-yl(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzofuran-2-yl(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound, and a benzimidazole moiety, which is a type of organic compound that is part of many drugs and has various biological activities .

Synthesis Analysis

The synthesis of such compounds often involves the use of condensation reactions. For instance, benzofuran derivatives can be synthesized using a condensation method . The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with a carboxylic acid derivative .Molecular Structure Analysis

The molecular structure of this compound is complex, containing multiple rings including a benzofuran ring and a benzimidazole ring. The benzofuran ring is a five-membered ring fused to a benzene ring, while the benzimidazole ring is a six-membered ring fused to an imidazole ring .Chemical Reactions Analysis

The chemical reactions involving this compound could be quite complex due to the presence of multiple reactive sites. For instance, the benzimidazole moiety can undergo various reactions such as alkylation, acylation, and nitration .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of different functional groups can significantly influence its solubility, melting point, and boiling point .Applications De Recherche Scientifique

Antimicrobial Activity

Benzofuran derivatives have demonstrated significant antimicrobial potential. Researchers have explored their effectiveness against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Proteus vulgaris) bacterial strains, as well as fungal strains (e.g., Candida albicans, Aspergillus niger) . The compound’s unique structure may contribute to its ability to inhibit microbial growth.

Anticancer Properties

Benzofuran compounds have attracted attention for their anticancer activity. Some derivatives exhibit promising effects against cancer cell lines, including A549, MDA-MB-231, A375, and HCT116. Notably, certain hydroxyl-substituted benzofuran derivatives display potent anticancer activity . Further investigations into their mechanisms of action and potential clinical applications are ongoing.

Antioxidant Potential

The presence of benzofuran moieties in natural products and synthetic compounds has been associated with antioxidant properties. These derivatives may help protect cells from oxidative stress and contribute to overall health .

Anti-Inflammatory Effects

Benzofuran derivatives have shown anti-inflammatory activity, which could be valuable in managing inflammatory conditions. Researchers continue to explore their potential as therapeutic agents .

Antidiabetic Applications

Some benzofuran compounds exhibit antidiabetic effects. Their ability to modulate glucose metabolism and insulin sensitivity makes them interesting candidates for diabetes management .

Anticonvulsant Activity

Certain benzofuran derivatives have demonstrated anticonvulsant properties. These compounds may play a role in treating epilepsy and related disorders .

Orientations Futures

The future research directions could involve exploring the biological activities of this compound further, potentially developing it into a drug for various diseases. Given the wide range of activities exhibited by benzimidazole derivatives, this compound could have significant therapeutic potential .

Mécanisme D'action

Target of Action

Compounds containing imidazole and benzofuran moieties have been reported to interact with various targets, including the epidermal growth factor receptor (egfr), a member of the tyrosine kinase family .

Mode of Action

Imidazole-containing compounds are known for their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Biochemical Pathways

Compounds containing imidazole and benzofuran moieties are known to interact with various biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Compounds containing imidazole and benzofuran moieties have been reported to exhibit various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Propriétés

IUPAC Name |

1-benzofuran-2-yl-[4-[(2-methylbenzimidazol-1-yl)methyl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O2/c1-16-24-19-7-3-4-8-20(19)26(16)15-17-10-12-25(13-11-17)23(27)22-14-18-6-2-5-9-21(18)28-22/h2-9,14,17H,10-13,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QISWNJFFTALOSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CC3CCN(CC3)C(=O)C4=CC5=CC=CC=C5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

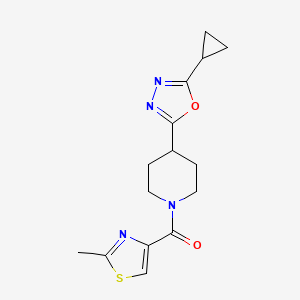

![2-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-fluorobenzo[d]oxazole](/img/structure/B2371997.png)

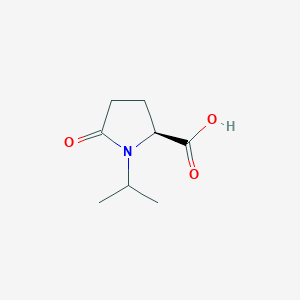

![6,6-Difluorobicyclo[3.1.0]hexan-3-amine hydrochloride](/img/structure/B2372001.png)

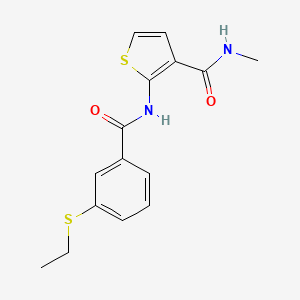

![1-[(Tert-butoxy)carbonyl]-4-(prop-2-YN-1-YL)piperidine-4-carboxylic acid](/img/structure/B2372002.png)

![2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)-6-methoxyphenol](/img/structure/B2372006.png)

![5-phenyl-6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)

![N-(4-fluorobenzyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide](/img/structure/B2372013.png)

![2-(4-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide](/img/structure/B2372014.png)

![7-Chloro-1,2-di(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2372016.png)